molecular formula C21H26N2O B4500694 N-benzyl-2-(4-methylphenyl)azepane-1-carboxamide

N-benzyl-2-(4-methylphenyl)azepane-1-carboxamide

Cat. No.: B4500694
M. Wt: 322.4 g/mol
InChI Key: DJNDMDINCOQGRE-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles that have found significant applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group, a 4-methylphenyl group, and a carboxamide functional group attached to the azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methylphenyl)azepane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize the same synthetic routes as described above but are optimized for higher yields, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on an industrial scale.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-phenylazepane-1-carboxamide
  • N-benzyl-2-(4-chlorophenyl)azepane-1-carboxamide
  • N-benzyl-2-(4-fluorophenyl)azepane-1-carboxamide

Uniqueness

N-benzyl-2-(4-methylphenyl)azepane-1-carboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can lead to differences in reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

N-benzyl-2-(4-methylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-11-13-19(14-12-17)20-10-6-3-7-15-23(20)21(24)22-16-18-8-4-2-5-9-18/h2,4-5,8-9,11-14,20H,3,6-7,10,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNDMDINCOQGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCCN2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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